molecular formula C11H15BrO B1523335 1-(2-Bromophenyl)-3-methylbutan-2-ol CAS No. 1182952-29-9

1-(2-Bromophenyl)-3-methylbutan-2-ol

Cat. No.: B1523335
CAS No.: 1182952-29-9
M. Wt: 243.14 g/mol
InChI Key: LAWCUTIDZAWPCN-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-3-methylbutan-2-ol is a brominated secondary alcohol with the molecular formula C₁₁H₁₅BrO (molecular weight: 255.14 g/mol). It features a 2-bromophenyl group attached to a branched aliphatic chain with a hydroxyl group at the second carbon. For instance, 3-(2-bromophenyl)propan-1-ol (a structural analog) was synthesized via reduction of 3-(2-bromophenyl)propionic acid with a 95% yield , indicating that similar methods could apply to the target compound.

Properties

IUPAC Name

1-(2-bromophenyl)-3-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-8(2)11(13)7-9-5-3-4-6-10(9)12/h3-6,8,11,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWCUTIDZAWPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC=CC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromophenyl)-3-methylbutan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with isobutylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-3-methylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenylbutanol derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 1-(2-Bromophenyl)-3-methylbutan-2-one.

    Reduction: Formation of 1-(2-Phenyl)-3-methylbutan-2-ol.

    Substitution: Formation of 1-(2-Aminophenyl)-3-methylbutan-2-ol or 1-(2-Hydroxyphenyl)-3-methylbutan-2-ol.

Scientific Research Applications

1-(2-Bromophenyl)-3-methylbutan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Molecular Properties

The following compounds share structural motifs with 1-(2-Bromophenyl)-3-methylbutan-2-ol, differing in functional groups, chain length, or substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield Reference
This compound C₁₁H₁₅BrO 255.14 Secondary alcohol Not reported -
3-(2-Bromophenyl)propan-1-ol C₉H₁₁BrO 215.09 Primary alcohol 95%
1-((2-Bromophenyl)thio)propan-2-amine C₉H₁₂BrNS 244.17 Thioether, amine 43%
(4-(2-Bromophenyl)-3-methoxybut-1-yne) C₂₃H₁₉BrO 391.31 Alkyne, methoxy 96%

Key Observations :

  • Chain Length and Branching : The target compound’s branched 3-methylbutan-2-ol chain enhances steric hindrance compared to the linear propan-1-ol chain in 3-(2-bromophenyl)propan-1-ol. This may influence solubility and reactivity .
  • Functional Groups : Replacement of the hydroxyl group with a thioether (as in 1-((2-bromophenyl)thio)propan-2-amine) reduces hydrogen-bonding capacity, likely lowering boiling points and aqueous solubility .
  • Electronic Effects : The methoxy group in the butyne derivative (C₂₃H₁₉BrO) introduces electron-donating effects, altering reactivity in electrophilic substitutions compared to the electron-withdrawing bromine in the target compound .
Spectral Data and Characterization
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) data for related compounds (e.g., [M+H]⁺ = 218.14057 for a tetrazole derivative ) suggest that similar precision would apply to the target compound.
  • NMR Spectroscopy : The ortho-bromine substituent in all compounds causes significant deshielding of adjacent protons (δ ~7.3–7.8 ppm for aromatic protons) .

Biological Activity

Overview

1-(2-Bromophenyl)-3-methylbutan-2-ol is an organic compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and research findings.

  • Chemical Formula : C11H15BrO
  • CAS Number : 1182952-29-9
  • Molecular Weight : 243.15 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures may act through the following mechanisms:

  • Enzyme Inhibition : It is hypothesized that this compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as glycogenolysis and glucose metabolism.
  • Antiproliferative Effects : Preliminary studies suggest that it may exhibit antiproliferative activity against certain cancer cell lines, similar to other brominated compounds known for their anticancer properties .

Biological Activity Studies

Recent studies have focused on evaluating the biological activity of this compound through various assays.

Antiproliferative Activity

A study assessed the compound's effect on human cancer cell lines. The results showed a significant reduction in cell viability at higher concentrations, indicating potential as an anticancer agent:

Cell LineIC50 (μM)Reference
HT-29 (Colon)0.70
A2058 (Melanoma)0.58

Enzyme Interaction Studies

The compound's effect on glycogen phosphorylase was evaluated, revealing that it could potentially inhibit this enzyme, leading to decreased glucose release from glycogen stores:

  • Glycogen Phosphorylase Inhibition : The inhibition was noted to result in an accumulation of glycogen and a decrease in glucose levels, which may have implications for metabolic disorders.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

  • Study on Anticancer Properties :
    • Conducted on various human tumor xenografts, this study demonstrated that compounds similar to this compound exhibited significant tumor growth inhibition, suggesting its potential as a therapeutic agent for cancer treatment .
  • Toxicity Assessment :
    • Toxicity assays indicated low toxicity levels for the compound, with LD50 values exceeding 20 mg/kg in murine models. This suggests a favorable safety profile for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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